Cas no 1255147-73-9 (Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate)

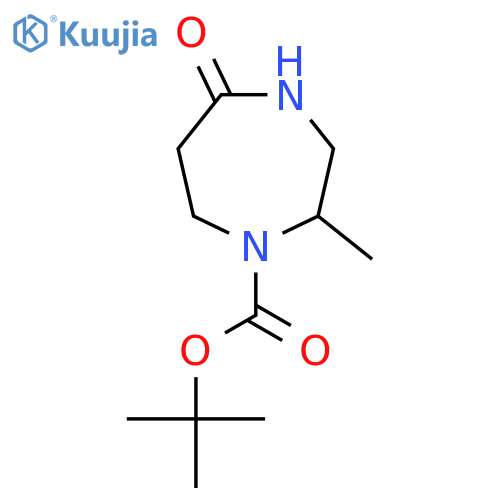

1255147-73-9 structure

商品名:Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate

CAS番号:1255147-73-9

MF:C11H20N2O3

メガワット:228.288103103638

MDL:MFCD18064613

CID:4691443

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate

- FCH1623101

- T4228

- 1H-1,4-diazepine-1-carboxylic acid, hexahydro-2-methyl-5-oxo-, 1,1-dimethylethyl ester

- Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate

-

- MDL: MFCD18064613

- インチ: 1S/C11H20N2O3/c1-8-7-12-9(14)5-6-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)

- InChIKey: JGCIQHSEGIAOBO-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CCC(NCC1C)=O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 228.147

- どういたいしつりょう: 228.147

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T281520-250mg |

tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |

1255147-73-9 | 250mg |

$ 380.00 | 2022-06-02 | ||

| abcr | AB409026-500mg |

tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate, 95%; . |

1255147-73-9 | 95% | 500mg |

€333.00 | 2025-02-21 | |

| A2B Chem LLC | AI16626-500mg |

tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |

1255147-73-9 | >95% | 500mg |

$523.00 | 2024-04-20 | |

| A2B Chem LLC | AI16626-1g |

tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |

1255147-73-9 | >95% | 1g |

$578.00 | 2024-04-20 | |

| A2B Chem LLC | AI16626-5g |

tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |

1255147-73-9 | >95% | 5g |

$1134.00 | 2024-04-20 | |

| abcr | AB409026-5 g |

tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate; 95% |

1255147-73-9 | 5g |

€1074.00 | 2023-06-17 | ||

| TRC | T281520-500mg |

tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |

1255147-73-9 | 500mg |

$ 600.00 | 2022-06-02 | ||

| abcr | AB409026-500 mg |

tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate; 95% |

1255147-73-9 | 500MG |

€313.80 | 2022-08-31 | ||

| Chemenu | CM291572-1g |

tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |

1255147-73-9 | 97% | 1g |

$355 | 2022-06-13 | |

| abcr | AB409026-1g |

tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate, 95%; . |

1255147-73-9 | 95% | 1g |

€397.00 | 2025-02-21 |

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1255147-73-9 (Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1255147-73-9)Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):291.0